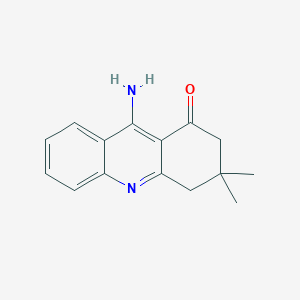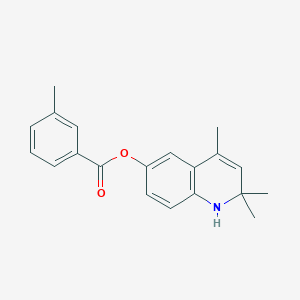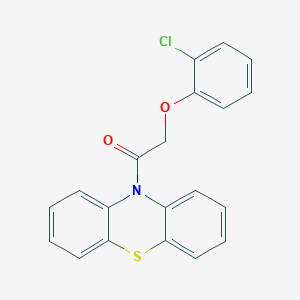
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as 9-ADMA, is an organic compound that belongs to the acridinone family of compounds. 9-ADMA is a white crystalline solid that is soluble in water and ethanol. It is an important synthetic intermediate in organic chemistry and has a wide range of applications in the pharmaceutical, agricultural, and food industries. 9-ADMA has also been studied for its potential use in therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Applications De Recherche Scientifique
Anticancer Research
Research on 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has shown promising anticancer applications. This compound is part of the acridine derivatives family, which has been extensively investigated for their potential as therapeutic agents against various diseases, including cancer. One approach involves attaching a DNA-affinic group to cisplatin, a widely used cancer chemotherapeutic agent, to produce a different spectrum of Pt-DNA crosslinks. This strategy aims to overcome cisplatin resistance, with acridine Pt complexes, including those based on 9-aminoacridine carboxamide, showing activity against cisplatin-resistant cells due to their differing DNA sequence selectivity (Murray, Chen, & Galea, 2014). Additionally, acridine derivatives have been explored for their mode of action, mainly attributed to DNA intercalation, affecting biological processes linked to DNA and its related enzymes. This has led to the development of acridine derivatives with enhanced therapeutic potency and selectivity (Zhang, Li, Li, Gao, & Jiang, 2014).
Antiproliferative Effects
Acridine derivatives, including 9-substituted acridine heterocyclic compounds, have been recognized for their antiproliferative properties. These compounds inhibit topoisomerase enzymes, which regulate topological changes in DNA, interfering with DNA's vital biological function. The structure and structure-activity relationship of promising molecules have been discussed, highlighting their IC50 values against several human cancer cell lines. This includes the inhibition of topoisomerase by polycyclic aromatic compounds, showcasing the significant scientific interest in acridine derivatives for their diverse biological activities (Aparna, Rajagopal, Varakumar, Raman, & Byran, 2022).
Oncological Applications
The acridine scaffold's DNA affinity and intercalative properties make it an important pharmacophore for designing antitumor drugs targeting DNA. The global substitution on the heterocycle is crucial for specific biological activity and selectivity for tumor cells. This has led to the development of therapies focusing specifically on tumor cells, such as photodynamic therapy and hypoxia-selective drugs, with acridine/acridone derivatives playing a key role in the biological function studied (Belmont & Dorange, 2008).
Propriétés
IUPAC Name |
9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDMILSJZCTDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-(1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414208.png)
![1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414210.png)
![dimethyl 2-(1-[(4-fluorophenoxy)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414211.png)
![Tetramethyl 6'-[(4-fluorophenoxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414212.png)
![tetramethyl 6'-[(4-fluorophenoxy)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414213.png)
![dimethyl 2-(8-ethoxy-1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414215.png)
![Tetramethyl 6'-[(4-fluorophenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414216.png)
![tetramethyl 6-acetyl-8-ethoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B414219.png)
![5-benzoyl-7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414220.png)
![N-[amino-[(7-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]acetamide](/img/structure/B414222.png)



![Dimethyl 2-[2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414228.png)